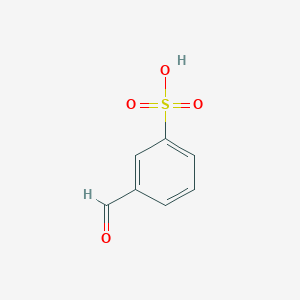

3-Formylbenzenesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXZEDMLQMDMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018993 | |

| Record name | 3-Formylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-45-3 | |

| Record name | 3-Formylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Formylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FORMYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PB54HE80G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Formylbenzenesulfonic Acid from Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonic acid, also known as m-sulfobenzaldehyde, is a bifunctional organic compound featuring both an aldehyde and a sulfonic acid group.[1] This unique structure makes it a valuable intermediate and building block in various fields of chemical synthesis. The aldehyde group facilitates reactions like condensation and Schiff base formation, while the highly acidic and water-soluble sulfonic acid group provides a site for ion exchange, catalysis, or enhanced hydrophilicity.[2] Consequently, it is utilized in the synthesis of dyes, sulfonated ligands, pharmaceutical intermediates, and advanced materials.[2][3]

The most conventional and well-documented route for its synthesis is the direct electrophilic aromatic sulfonation of benzaldehyde (B42025).[2] This guide provides an in-depth overview of this synthesis, including the reaction mechanism, a detailed experimental protocol, key reaction parameters, and data pertinent to its characterization.

Core Synthesis Pathway: Electrophilic Aromatic Sulfonation

The synthesis of 3-formylbenzenesulfonic acid from benzaldehyde proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental to aromatic chemistry, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[4]

Reaction Mechanism

The sulfonation of benzaldehyde involves the following key steps:

-

Generation of the Electrophile: The reaction typically employs fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[5] SO₃, a potent electrophile, is the primary sulfonating agent. In the presence of the strong acid, it may also exist in its protonated form, ⁺SO₃H, which is an even stronger electrophile.[5][6]

-

Electrophilic Attack and Regioselectivity: The π-electron system of the benzaldehyde ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃.[2] The aldehyde group (-CHO) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. It directs incoming electrophiles to the meta position. This is because the resonance structures of the carbocation intermediate (the sigma complex) show that attack at the ortho and para positions would place a destabilizing positive charge adjacent to the positively polarized carbon of the aldehyde group. The meta attack avoids this unfavorable arrangement, leading to the formation of 3-formylbenzenesulfonic acid as the major product.[7]

-

Rearomatization: A weak base, such as HSO₄⁻ or H₂O, removes a proton from the carbon atom bearing the new -SO₃H group, restoring the aromaticity of the ring and yielding the final product.

The overall reaction is: C₆H₅CHO + SO₃ (in H₂SO₄) → 3-(SO₃H)C₆H₄CHO

It is important to note that sulfonation is a reversible reaction.[4][5][8] The use of concentrated or fuming sulfuric acid drives the equilibrium towards the sulfonated product. Conversely, heating the sulfonic acid in dilute aqueous acid can reverse the reaction, a process known as desulfonation.[5][8]

Mandatory Visualization: Reaction Mechanism

References

- 1. 3-Formylbenzenesulfonic acid | C7H6O4S | CID 104693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Formylbenzenesulfonic Acid | High-Purity Reagent [benchchem.com]

- 3. Buy 3-Formylbenzenesulfonic acid sodium [smolecule.com]

- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 5. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Formylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonic acid (CAS No. 98-45-3), also known as m-sulfobenzaldehyde, is a bifunctional aromatic organic compound of significant interest in various fields of chemical research and development.[1] Its structure, featuring both a reactive aldehyde group and a strongly acidic sulfonic acid moiety, imparts a unique combination of properties that make it a versatile building block in organic synthesis and materials science. This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols and visual representations of its chemical behavior and analytical workflow.

Core Physicochemical Properties

The distinct functional groups of 3-Formylbenzenesulfonic acid govern its physical and chemical characteristics. The sulfonic acid group confers high polarity and acidity, leading to excellent water solubility, while the aldehyde group provides a site for a variety of chemical transformations.

Table 1: General and Computed Physicochemical Properties of 3-Formylbenzenesulfonic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₆O₄S | PubChem[1] |

| Molecular Weight | 186.19 g/mol | PubChem[1] |

| IUPAC Name | 3-formylbenzenesulfonic acid | PubChem[1] |

| CAS Number | 98-45-3 | PubChem[1] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)O)C=O | PubChem[1] |

| InChI Key | MRXZEDMLQMDMGB-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Solubility

Due to the presence of the highly polar sulfonic acid group, 3-Formylbenzenesulfonic acid exhibits high solubility in water.[2] It is also soluble in other polar organic solvents. The solubility is pH-dependent and increases in alkaline solutions due to the deprotonation of the sulfonic acid group.

Acidity

Spectral Data

The structural features of 3-Formylbenzenesulfonic acid can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a characteristic singlet for the aldehyde proton in the downfield region (typically around 10 ppm). The aromatic protons will exhibit a complex splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring.

-

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbon atom attached to the sulfonic acid group.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the sulfonic acid, the S=O stretches, the C=O stretch of the aldehyde, and the C-H stretches of the aromatic ring.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 3-Formylbenzenesulfonic acid are provided below. These are generalized protocols that can be adapted for specific laboratory conditions.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for the quantitative determination of the solubility of 3-Formylbenzenesulfonic acid in water at a given temperature.

-

Materials: 3-Formylbenzenesulfonic acid, distilled or deionized water, a thermostatically controlled shaker or water bath, analytical balance, volumetric flasks, centrifuge, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

-

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of 3-Formylbenzenesulfonic acid to a known volume of water in several sealed containers.

-

Equilibrate the solutions at a constant temperature (e.g., 25 °C) using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant from each container. To remove any suspended solid particles, centrifuge the aliquots.

-

Accurately dilute the aliquots with water to a concentration suitable for the chosen analytical method.

-

Quantify the concentration of 3-Formylbenzenesulfonic acid in the diluted solutions using a pre-calibrated analytical instrument.

-

Calculate the solubility in units such as g/100 mL or mol/L.

-

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring the change in UV absorbance as a function of pH.

-

Materials: 3-Formylbenzenesulfonic acid, a series of buffer solutions with known pH values spanning the expected pKa range, a UV-Vis spectrophotometer, quartz cuvettes, and a calibrated pH meter.

-

Procedure:

-

Prepare a stock solution of 3-Formylbenzenesulfonic acid of known concentration in water.

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

-

Measure the UV-Vis spectrum of each sample over a relevant wavelength range to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

Measure the absorbance of each sample at this chosen wavelength.

-

Plot the measured absorbance versus the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the chemistry and analysis of 3-Formylbenzenesulfonic acid.

Caption: Chemical reactivity pathways of 3-Formylbenzenesulfonic acid.

Caption: General workflow for physicochemical characterization.

References

3-Formylbenzenesulfonic acid CAS number and structure

An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid

This technical guide provides a comprehensive overview of 3-Formylbenzenesulfonic acid, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity and Structure

3-Formylbenzenesulfonic acid, also known as m-formylbenzenesulfonic acid or 3-sulfobenzaldehyde, is an aromatic compound featuring both a formyl (-CHO) and a sulfonic acid (-SO3H) group attached to a benzene (B151609) ring at the meta position.[1][2][3] This unique structure confers dual reactivity, making it a valuable building block in organic synthesis.[4]

The structure incorporates a highly reactive aldehyde group, which can participate in reactions like the formation of Schiff bases, and a strongly acidic sulfonic acid group that enhances water solubility.[4]

Molecular Structure:

Caption: Chemical structure of 3-Formylbenzenesulfonic acid.

Physicochemical and Computational Data

The key properties of 3-Formylbenzenesulfonic acid are summarized in the table below. This data is essential for designing experimental conditions and predicting its behavior in various chemical systems.

| Property | Value | Reference |

| Molecular Weight | 186.19 g/mol | [1][4][5] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)O)C=O | [3][4][5] |

| InChI Key | MRXZEDMLQMDMGB-UHFFFAOYSA-N | [3][4] |

| Topological Polar Surface Area (TPSA) | 71.44 Ų | [5] |

| logP | 0.7458 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

| Purity | ≥95% | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

Synthesis and Experimental Protocols

The primary method for synthesizing 3-Formylbenzenesulfonic acid is through the electrophilic aromatic sulfonation of benzaldehyde (B42025).[4] Alternative methods include the oxidation of related precursors.[4]

Electrophilic Aromatic Sulfonation of Benzaldehyde

This traditional method involves the reaction of benzaldehyde with a sulfonating agent, such as fuming sulfuric acid (oleum).[4]

Experimental Protocol:

-

Reaction Setup : A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is placed in an ice bath to maintain a low temperature.

-

Reagents : Benzaldehyde is the substrate, and fuming sulfuric acid (e.g., 20% oleum) serves as the sulfonating agent.[4]

-

Procedure :

-

Benzaldehyde is added to the reaction vessel.

-

Fuming sulfuric acid is added dropwise to the benzaldehyde while maintaining the reaction temperature between 0°C and 20°C.[4] This temperature control is critical to prevent side reactions like the oxidation of the aldehyde group.[4]

-

A molar ratio of approximately 1:1.2 (benzaldehyde to oleum) is often used to ensure the reaction proceeds to completion.[4]

-

-

Quenching and Isolation : After the addition is complete, the reaction mixture is stirred for a specified period. The mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the product.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent.

Workflow Diagram:

Caption: Workflow for the synthesis of 3-Formylbenzenesulfonic acid.

Chemical Reactivity and Applications

The dual functionality of 3-Formylbenzenesulfonic acid makes it a versatile reagent in various chemical transformations and applications.

Key Chemical Reactions

-

Oxidation : The formyl group can be oxidized to a carboxylic acid, yielding 3-carboxybenzenesulfonic acid.[7]

-

Reduction : The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.[7]

-

Condensation Reactions : The aldehyde moiety readily reacts with primary amines to form Schiff bases, making it useful as a cross-linking agent.[4]

Applications in Research and Development

3-Formylbenzenesulfonic acid and its derivatives are utilized in several areas of research and industry:

-

Organic Synthesis : It serves as a crucial intermediate for the synthesis of pharmaceuticals, dyes, and agrochemicals.[4][7] For instance, it is used in the synthesis of N-substituted-1H-benzimidazole-5(6)-sulfonamides.[1]

-

Materials Science : Its structure is valuable for developing advanced materials such as polymers, resins, and covalent organic frameworks (COFs).[4][7]

-

Catalysis : The sulfonic acid group allows it to function as an acid catalyst, particularly in heterogeneous catalysis.[4]

-

Bioconjugation : The reactivity of the aldehyde group is exploited for cross-linking and bioconjugation applications.[4]

Safety and Handling

For research use only. Not for human or veterinary use.[4] It is advisable to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. Benzenesulfonic acid,3-formyl- | 98-45-3 [chemnet.com]

- 3. 3-Formylbenzenesulfonic acid | C7H6O4S | CID 104693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Formylbenzenesulfonic Acid | High-Purity Reagent [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-FORMYLBENZENESULFONIC ACID [drugfuture.com]

- 7. Buy 3-Formylbenzenesulfonic acid sodium [smolecule.com]

Navigating the Solubility Landscape of 3-Formylbenzenesulfonic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Formylbenzenesulfonic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for its solubility, qualitative observations from existing literature, and a detailed experimental protocol for quantitative determination. The limited availability of specific quantitative public data underscores the importance of the standardized experimental approach detailed herein.

Understanding the Solubility Profile of 3-Formylbenzenesulfonic Acid

3-Formylbenzenesulfonic acid (also known as 3-sulfobenzaldehyde) is a bifunctional organic compound featuring a polar sulfonic acid group (-SO₃H) and a moderately polar formyl group (-CHO) attached to an aromatic benzene (B151609) ring.[1] This unique structure governs its solubility behavior, which can be summarized by the "like dissolves like" principle.[2][3] The highly polar sulfonic acid group imparts significant water solubility.[1][4][5] Its interaction with organic solvents is dictated by the overall polarity of the solvent and its ability to engage in hydrogen bonding.

Qualitative Solubility Summary

While specific quantitative data is scarce in publicly available literature, a qualitative understanding of 3-Formylbenzenesulfonic acid's solubility can be inferred.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol, Water) | High | The sulfonic acid and formyl groups can form strong hydrogen bonds with these solvents. The high polarity of the solvents effectively solvates the polar functional groups.[4] |

| Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)) | Moderate to High | These solvents are highly polar and can interact with the polar groups of the molecule, though they cannot act as hydrogen bond donors. |

| Less Polar Solvents (e.g., Acetone, Ethyl Acetate) | Low to Moderate | These solvents have intermediate polarity and may show some interaction with the formyl group, but are less effective at solvating the highly polar sulfonic acid group. |

| Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) | Very Low / Insoluble | The large difference in polarity between the highly polar solute and the nonpolar solvent prevents effective solvation. |

This table is based on chemical principles and qualitative statements found in the literature. Experimental verification is required for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of 3-Formylbenzenesulfonic acid in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

Solute: 3-Formylbenzenesulfonic acid (high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene)

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrers and stir bars (optional)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or a titrator)

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Formylbenzenesulfonic acid to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample to a suitable concentration with the appropriate mobile phase (for HPLC) or titration solvent.

-

-

Quantification of Solute Concentration:

-

Using HPLC:

-

Develop and validate an HPLC method for the quantification of 3-Formylbenzenesulfonic acid. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the prepared samples and calibration standards into the HPLC system.

-

Determine the concentration of 3-Formylbenzenesulfonic acid in the samples by comparing their peak areas to the calibration curve.

-

-

Using Titration:

-

For acidic solutes like 3-Formylbenzenesulfonic acid, a simple acid-base titration can be employed.

-

Titrate the diluted sample with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter to determine the endpoint.

-

Calculate the concentration of the acid from the volume of titrant used.

-

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = (C × V_flask × DF) / V_sample Where:

-

C = Concentration of the diluted sample determined by HPLC or titration (e.g., in mg/mL)

-

V_flask = Volume of the volumetric flask used for dilution (in mL)

-

DF = Dilution factor (if any)

-

V_sample = Volume of the supernatant collected (in mL)

-

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Visualizing the Process and Principles

To further clarify the experimental and theoretical aspects, the following diagrams are provided.

Conclusion

References

- 1. 3-Formylbenzenesulfonic Acid | High-Purity Reagent [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

Spectroscopic Characterization of m-Formylbenzenesulfonic Acid: A Technical Guide

Introduction

m-Formylbenzenesulfonic acid (CAS 98-45-3), also known as 3-sulfobenzaldehyde, is a bifunctional organic compound featuring both a reactive aldehyde group and a strongly acidic sulfonic acid moiety on a benzene (B151609) ring.[1][2] This unique combination of functional groups makes it a valuable building block in various chemical syntheses, including the preparation of dyes, pharmaceutical intermediates, and N-substituted-1H-benzimidazole-5(6)-sulfonamides with potential antibacterial activity.[2][3] Its structure also lends itself to applications in materials science, such as the development of polymers and resins.[4] A thorough spectroscopic characterization is essential for confirming the structure, assessing the purity, and understanding the chemical behavior of this compound. This guide provides a detailed overview of the spectroscopic properties of m-formylbenzenesulfonic acid and outlines the experimental protocols for its characterization.

Molecular Structure and Properties

-

Molecular Formula: C₇H₆O₄S[1]

-

Molecular Weight: 186.19 g/mol [1]

-

IUPAC Name: 3-formylbenzenesulfonic acid[5]

-

Synonyms: m-Sulfobenzaldehyde, Benzaldehyde-3-sulfonic acid[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of m-formylbenzenesulfonic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aldehyde and aromatic protons. The electron-withdrawing nature of both the formyl and sulfonic acid groups significantly influences the chemical shifts of the aromatic protons, causing them to appear downfield compared to unsubstituted benzene.[3] The aldehyde proton is highly deshielded and appears at a characteristic low-field position.[3]

Table 1: Predicted ¹H NMR Spectral Data for m-Formylbenzenesulfonic Acid [3]

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Aromatic-H | 7.5 - 8.5 | Multiplet |

Note: Data is predicted and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for m-Formylbenzenesulfonic Acid [3]

| Carbon Designation | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 200 |

| Aromatic C-SO₃H | 145 - 155 |

| Aromatic C-CHO | 135 - 145 |

| Aromatic C-H | 125 - 140 |

Note: Data is predicted and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of m-formylbenzenesulfonic acid is expected to show characteristic absorption bands for the O-H, C=O, S=O, and C-S bonds, as well as aromatic C-H and C=C vibrations.

Table 3: Expected Characteristic IR Absorption Bands for m-Formylbenzenesulfonic Acid

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Sulfonic Acid | O-H stretch (broad) | 3200 - 2500 |

| Aromatic | C-H stretch | 3100 - 3000 |

| Aldehyde | C-H stretch | 2850 - 2750 |

| Aldehyde | C=O stretch | 1710 - 1680 |

| Aromatic | C=C stretch | 1600 - 1450 |

| Sulfonic Acid | S=O stretch | 1250 - 1160 and 1080 - 1010 |

| Sulfonic Acid | S-O stretch | 700 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For m-formylbenzenesulfonic acid, electrospray ionization (ESI) in negative ion mode is a suitable technique. The molecular ion peak ([M-H]⁻) would be expected at an m/z corresponding to the loss of a proton from the sulfonic acid group.

Table 4: Expected Mass Spectrometry Data for m-Formylbenzenesulfonic Acid

| Ion | Expected m/z |

| [M-H]⁻ | 185.00 |

| [M-H-SO₃]⁻ | 105.03 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of m-formylbenzenesulfonic acid.

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as the acidic proton of the sulfonic acid group may exchange with deuterium (B1214612) in D₂O.

-

IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place the solid sample directly on the ATR crystal.

-

Mass Spectrometry: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system for electrospray ionization, such as a mixture of water and acetonitrile (B52724) or methanol.

Instrumentation and Data Acquisition

NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy (FTIR)

-

Instrument: A Fourier-transform infrared spectrometer.

-

ATR Method:

-

Record a background spectrum of the clean ATR crystal.

-

Place the solid sample on the crystal and apply pressure.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

KBr Pellet Method:

-

Record a background spectrum of a pure KBr pellet.

-

Replace with the sample-containing KBr pellet and record the spectrum.

-

Mass Spectrometry (ESI-MS)

-

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

-

Negative Ion Mode:

-

Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

-

Apply a capillary voltage of -2.5 to -4.0 kV.

-

Set the drying gas temperature to 200-350 °C and the nebulizer gas pressure as per instrument recommendations.

-

Acquire mass spectra over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) on the precursor ion ([M-H]⁻).

-

Visualizations

Caption: Experimental workflow for the spectroscopic characterization.

Caption: Logical relationship of spectroscopic techniques and obtained information.

References

- 1. scbt.com [scbt.com]

- 2. Benzaldehyde-3-sulfonic acid | 98-45-3 [chemicalbook.com]

- 3. 3-Formylbenzenesulfonic Acid | High-Purity Reagent [benchchem.com]

- 4. Buy 3-Formylbenzenesulfonic acid sodium [smolecule.com]

- 5. 3-Formylbenzenesulfonic acid | C7H6O4S | CID 104693 - PubChem [pubchem.ncbi.nlm.nih.gov]

electrophilic aromatic sulfonation of benzaldehyde mechanism

An In-depth Technical Guide to the Electrophilic Aromatic Sulfonation of Benzaldehyde (B42025)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the electrophilic aromatic sulfonation of benzaldehyde, a classic example of electrophilic substitution on a deactivated aromatic ring. The guide details the reaction mechanism, general experimental protocols, and the chemical principles governing the reaction's regioselectivity.

Core Concepts and Mechanism

Electrophilic aromatic substitution (SEAr) is a pivotal reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The aldehyde group (-CHO) of benzaldehyde significantly influences this reaction. It is a deactivating group, meaning it withdraws electron density from the benzene (B151609) ring, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene itself.

Furthermore, the aldehyde group is a meta-director. This directing effect stems from the resonance structures of the carbocation intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. When the electrophile attacks the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing aldehyde group. This is a highly unstable and energetically unfavorable arrangement. In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the carbonyl carbon, leading to a more stable intermediate. Consequently, the primary product of the electrophilic aromatic sulfonation of benzaldehyde is m-benzaldehydesulfonic acid (3-formylbenzenesulfonic acid).[1][2]

The sulfonation of benzaldehyde typically employs fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[1] SO₃ is a potent electrophile due to the highly polarized S=O bonds. The reaction proceeds through the following key steps:

-

Electrophile Attack: The π-electron system of the benzaldehyde ring attacks the electrophilic sulfur atom of sulfur trioxide (SO₃).

-

Sigma Complex Formation: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the -SO₃ group.

-

Restoration of Aromaticity: The removal of the proton restores the aromatic π-system, yielding the final product, m-benzaldehydesulfonic acid.

Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible process. The reverse reaction, desulfonation, can be achieved by heating the sulfonic acid in dilute aqueous acid.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathways and a generalized experimental workflow for the sulfonation of benzaldehyde.

Caption: The electrophilic aromatic sulfonation mechanism of benzaldehyde.

Caption: A generalized experimental workflow for the sulfonation of benzaldehyde.

Quantitative Data

Specific, comparative quantitative data for the sulfonation of benzaldehyde is not extensively available in the surveyed literature. The reaction is well-established, but detailed kinetic and yield optimization studies are not commonly cited. However, based on procedures for analogous compounds, such as 4-chlorobenzaldehyde, the reaction conditions can be summarized as follows. It is critical to control the temperature, as higher temperatures can lead to the oxidation of the aldehyde group.

| Parameter | Condition | Notes |

| Substrate | Benzaldehyde | --- |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Provides a high concentration of the SO₃ electrophile. |

| Temperature | 0 - 90°C | Lower temperatures (e.g., 0-20°C) may be used to minimize side reactions like oxidation. Higher temperatures (e.g., 80-90°C) increase the reaction rate but risk side product formation. |

| Reaction Time | Several hours (e.g., 3-5 hours) | Reaction progress should be monitored (e.g., by TLC if a suitable method is developed). |

| Major Product | m-Benzaldehydesulfonic Acid | The aldehyde group is a meta-director. |

| Typical Yield | Moderate to Good | Yields are highly dependent on specific reaction conditions, particularly temperature control and reaction time. |

Experimental Protocols

The following is a representative, generalized protocol for the laboratory-scale synthesis of m-benzaldehydesulfonic acid.

Disclaimer: This protocol is illustrative. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, and performed in a well-ventilated fume hood. Fuming sulfuric acid is extremely corrosive and reacts violently with water.

Materials:

-

Benzaldehyde

-

Fuming sulfuric acid (e.g., 20% SO₃)

-

Crushed ice

-

Deionized water

-

Sodium chloride (for salting out, if necessary)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Heating mantle with a temperature controller

-

Condenser (optional, for moisture protection)

-

Beaker for quenching

-

Büchner funnel and vacuum flask for filtration

Procedure:

-

Reaction Setup: Place a known quantity of fuming sulfuric acid into a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath to 0-5°C.

-

Substrate Addition: Slowly add benzaldehyde dropwise to the cold, stirring fuming sulfuric acid via a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the low temperature during this exothermic addition to prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to the desired temperature (e.g., 80-85°C) using a heating mantle. Maintain this temperature with constant stirring for 3-5 hours.

-

Quenching: After the reaction period, cool the mixture back to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Cautiously and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be done carefully in a fume hood.

-

Isolation: The product, m-benzaldehydesulfonic acid, may precipitate from the cold aqueous solution. If precipitation is slow or incomplete, the solution can be "salted out" by adding sodium chloride to decrease the solubility of the sulfonic acid. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as a minimal amount of hot water or aqueous ethanol.

-

Drying and Analysis: Dry the purified crystals, determine the yield, and confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

References

An In-depth Technical Guide to the Stability and Storage of 3-Sulfobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Sulfobenzaldehyde (also known as 3-formylbenzenesulfonic acid). Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in applications such as the synthesis of novel compounds and drug development. This document outlines the known stability characteristics, recommended storage and handling procedures, and general protocols for assessing the stability of aromatic aldehydes and sulfonic acids.

Core Stability Profile

3-Sulfobenzaldehyde is a bifunctional organic molecule containing both a reactive aldehyde group and a strongly acidic sulfonic acid group. Its stability is influenced by environmental factors such as temperature, light, air, and moisture. While specific, in-depth stability studies on 3-Sulfobenzaldehyde are not extensively published, its stability can be inferred from the general behavior of aromatic sulfonic acids and benzaldehydes.

Key Stability Considerations:

-

Hygroscopicity: 3-Sulfobenzaldehyde is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can affect its physical state and may potentially lead to hydrolytic degradation over time.

-

Sensitivity to Air and Light: As with many aldehydes, there is a potential for oxidation when exposed to air, which could convert the aldehyde group to a carboxylic acid (3-sulfobenzoic acid). Exposure to light may also catalyze degradation.

-

Thermal Stability: Aromatic sulfonic acids generally exhibit good thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of 3-Sulfobenzaldehyde. The following are best-practice recommendations based on supplier safety data sheets and general chemical principles.

Storage Conditions

To ensure the long-term integrity of 3-Sulfobenzaldehyde, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protection from light and air is crucial.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes degradation kinetics. |

| Alternative: Room Temperature | Acceptable for short-term storage if cool and dry. | |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation of the aldehyde group. |

| Light | Store in an amber or opaque container | Protects from light-induced degradation. |

| Moisture | Tightly sealed container with desiccant | Prevents absorption of moisture due to hygroscopicity. |

Handling Procedures

Standard laboratory safety protocols should be followed when handling 3-Sulfobenzaldehyde. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Potential Degradation Pathways

While specific degradation products for 3-Sulfobenzaldehyde are not extensively documented in the public domain, potential degradation pathways can be predicted based on its functional groups.

Caption: Predicted degradation pathways for 3-Sulfobenzaldehyde.

Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability studies, a forced degradation study is recommended to identify potential degradation products and establish a stability-indicating analytical method. The following outlines a general approach based on ICH guidelines.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to predict its degradation profile.

1. Hydrolytic Degradation:

-

Protocol: Dissolve 3-Sulfobenzaldehyde in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) solutions.

-

Conditions: Heat the solutions at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours).

-

Analysis: Analyze the samples at various time points by a suitable analytical method, such as HPLC.

2. Oxidative Degradation:

-

Protocol: Dissolve 3-Sulfobenzaldehyde in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Conditions: Store the solution at room temperature for a specified period.

-

Analysis: Monitor the degradation by HPLC.

3. Photolytic Degradation:

-

Protocol: Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., according to ICH Q1B guidelines).

-

Conditions: Include a dark control to differentiate between light-induced and thermal degradation.

-

Analysis: Analyze the exposed and control samples.

4. Thermal Degradation:

-

Protocol: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated storage temperature).

-

Conditions: Store for a defined period.

-

Analysis: Assess for any degradation.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

General HPLC Method Parameters:

-

Column: A reversed-phase column (e.g., C18) is typically suitable for separating aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate the parent compound from its degradation products.

-

Detection: UV detection at a wavelength where 3-Sulfobenzaldehyde and its potential degradation products have significant absorbance.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Caption: General workflow for assessing the stability of a chemical compound.

Conclusion

While specific quantitative stability data for 3-Sulfobenzaldehyde is limited in publicly available literature, a conservative approach to its storage and handling is recommended to ensure its integrity. Storing the compound in a cool, dry, dark, and inert environment will minimize the risk of degradation. For applications requiring a comprehensive understanding of its stability, conducting forced degradation studies and developing a validated stability-indicating analytical method are essential steps. This will provide valuable insights into its degradation pathways and help establish appropriate storage conditions and shelf-life for its intended use.

Navigating the Ambiguities: A Technical Guide to the Hazards and Safety Precautions for 3-Formylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylbenzenesulfonic acid (CAS No. 98-45-3) is a bifunctional organic compound utilized as a building block in the synthesis of pharmaceuticals, dyes, and other advanced materials.[1] Its dual reactivity, stemming from the aldehyde and sulfonic acid moieties, makes it a valuable reagent. However, a comprehensive understanding of its hazard profile is paramount for safe handling and use in research and development. This technical guide provides an in-depth analysis of the known hazards associated with 3-Formylbenzenesulfonic acid, addressing the conflicting information present in publicly available Safety Data Sheets (SDS). It offers a structured overview of safety precautions, handling procedures, and emergency responses. Furthermore, this guide details the standard experimental protocols for hazard determination and presents a logical workflow for risk assessment in the face of inconsistent safety data.

Hazard Identification and Classification

A critical challenge in assessing the risk profile of 3-Formylbenzenesulfonic acid is the inconsistent hazard classification across various suppliers and regulatory documents. While some sources classify the compound as non-hazardous, others indicate significant risks, including skin corrosion/irritation, serious eye damage/irritation, and potential respiratory irritation.[2][3][4] The sodium salt of the acid is also variably classified. This discrepancy underscores the importance of a conservative approach to safety.

GHS Hazard Classification Summary

The following table summarizes the range of GHS classifications that have been applied to 3-Formylbenzenesulfonic acid and its related forms. Researchers should be prepared to handle the substance under the most stringent of these classifications as a precautionary measure.

| Hazard Classification | Hazard Statement | Pictogram |

| Most Stringent Classification Found | ||

| Skin Corrosion/Irritation, Category 1B/1C | H314: Causes severe skin burns and eye damage.[5] |

|

| Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage.[5] |

|

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[5] |

|

| Less Severe Classifications Found | ||

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[4] |

|

| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation.[4] |

|

| Specific target organ toxicity — Single exposure, Category 3 | H335: May cause respiratory irritation.[4] |

|

| Minimal Classification Found | ||

| Not a hazardous substance or mixture | None | None |

Note: The table reflects a compilation of data from multiple sources, which exhibit significant variation.

Toxicological Data

Acute Toxicity

No definitive LD50 or LC50 data for 3-Formylbenzenesulfonic acid has been identified. However, for the structurally related compound, benzenesulfonic acid (CAS No. 98-11-3), the following data is available and may serve as a cautious reference point:

| Compound | Route | Species | Value |

| Benzenesulfonic Acid | Oral | Rat | LD50: 1175 mg/kg |

Disclaimer: This data is for a related compound and should be interpreted with caution as a potential indicator of toxicity.

Skin and Eye Irritation

The conflicting classifications suggest that 3-Formylbenzenesulfonic acid has the potential to be a skin and eye irritant, and in some cases, corrosive.[4][5] The acidic nature of the sulfonic acid group is a likely contributor to these effects. Without specific study data, it is prudent to assume the compound is, at a minimum, a moderate irritant.

Experimental Protocols for Hazard Determination

The hazard classifications assigned to chemical substances are typically determined through standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific reports for 3-Formylbenzenesulfonic acid are not available, the following protocols describe the standard procedures used to assess skin and eye irritation.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion (In Vivo)

This guideline outlines the procedure for assessing the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage using laboratory animals, typically albino rabbits.[1]

Methodology:

-

Animal Preparation: A day before the test, the fur on the dorsal area of the animal is clipped.[3]

-

Substance Application: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[3]

-

Exposure: A tiered exposure strategy is often used to minimize animal distress. The patch may be removed after 3 minutes, 1 hour, and 4 hours to observe for corrosive effects.[3]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).[2]

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system. The scores are used to classify the substance as corrosive, irritant, or non-irritant.[3]

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

As part of the global effort to reduce animal testing, in vitro methods are increasingly used. This guideline provides a non-animal alternative for assessing skin irritation.[6][7]

Methodology:

-

Test System: The test uses commercially available Reconstructed Human Epidermis (RhE) models, which are three-dimensional structures of human-derived epidermal keratinocytes that mimic the properties of the upper layers of human skin.[8]

-

Substance Application: The test chemical is applied topically to the surface of the RhE tissue.[8]

-

Exposure and Incubation: After a defined exposure period (e.g., 60 minutes), the substance is rinsed off, and the tissues are incubated for a recovery period (e.g., 42 hours).[8]

-

Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the vital dye MTT is converted by the metabolic activity of viable cells into a blue formazan (B1609692) salt, which is then extracted and quantified.[8]

-

Classification: The viability of the treated tissues is compared to that of negative controls. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[7][8]

Safe Handling and Storage

Given the potential hazards, stringent safety protocols should be implemented when handling 3-Formylbenzenesulfonic acid.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.[5]

-

Respiratory Protection: If handling the solid form where dust may be generated, use a NIOSH-approved particulate respirator. Work in a well-ventilated area, preferably a chemical fume hood.[5]

Handling

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid breathing dust.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

The material may be hygroscopic; store under an inert atmosphere if necessary.[5]

-

Keep away from incompatible materials such as oxidizing agents.[3]

First-Aid Measures

In case of exposure, immediate action is crucial.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

After Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

-

After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Logical Workflow for Hazard Assessment

The conflicting safety information for 3-Formylbenzenesulfonic acid necessitates a structured approach to risk assessment. The following diagram illustrates a recommended workflow for researchers.

Caption: Workflow for assessing hazards of chemicals with conflicting safety data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆O₄S[9] |

| Molecular Weight | 186.19 g/mol [9] |

| CAS Number | 98-45-3[9] |

| Appearance | Solid |

| IUPAC Name | 3-formylbenzenesulfonic acid[9] |

Conclusion

While 3-Formylbenzenesulfonic acid is a valuable reagent in chemical synthesis, the inconsistencies in its reported hazard profile demand a cautious and well-informed approach to its handling. Researchers, scientists, and drug development professionals must prioritize safety by adhering to the most stringent available safety precautions. This includes the use of comprehensive personal protective equipment, handling within a controlled environment, and being prepared for the most severe potential health effects. The absence of detailed, publicly available toxicological studies highlights the need for users to treat this and other research chemicals with a high degree of care, relying on established best practices and a conservative interpretation of available data.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. ceuaics.ufba.br [ceuaics.ufba.br]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. mbresearch.com [mbresearch.com]

- 8. x-cellr8.com [x-cellr8.com]

- 9. 3-Formylbenzenesulfonic acid | C7H6O4S | CID 104693 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formylbenzenesulfonic acid sodium salt, a bifunctional organic compound with significant potential in various scientific and industrial applications, including pharmaceutical development. This document details its chemical and physical properties, outlines key synthetic routes with representative experimental protocols, and discusses its reactivity. The information is presented to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

3-Formylbenzenesulfonic acid sodium salt, also known as sodium 3-sulfobenzaldehyde, is an aromatic organic compound featuring both a formyl (-CHO) and a sulfonate (-SO₃Na) group attached to a benzene (B151609) ring at the meta position. This unique substitution pattern imparts a combination of reactivity and aqueous solubility, making it a versatile building block in organic synthesis. The aldehyde functionality allows for a wide range of chemical transformations, such as the formation of Schiff bases, while the sulfonate group enhances water solubility, a desirable property in many pharmaceutical and biological applications.

Chemical and Physical Properties

The properties of 3-Formylbenzenesulfonic acid sodium salt are summarized in the table below. The data presented is primarily based on computational predictions available in public chemical databases.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇H₅NaO₄S | [2] |

| Molecular Weight | 208.17 g/mol | [1][2] |

| Exact Mass | 207.980624 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water | [3] |

| IUPAC Name | sodium 3-formylbenzenesulfonate | [1][2] |

| CAS Number | 5330-48-3 | [2][4] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | [2] |

| InChI Key | AFIUOLGCFDPAKN-UHFFFAOYSA-M | [2] |

Synthesis of 3-Formylbenzenesulfonic Acid Sodium Salt

Several synthetic routes to 3-Formylbenzenesulfonic acid sodium salt have been reported in the literature, primarily focusing on three main strategies: electrophilic aromatic sulfonation of benzaldehyde (B42025), oxidation of 3-methylbenzenesulfonic acid, and nucleophilic aromatic substitution. Due to a lack of detailed experimental procedures in peer-reviewed journals for the meta isomer, the following protocols are presented as representative examples based on established chemical principles and analogous reactions.

Synthesis Workflow

Experimental Protocols

This is the most direct approach, involving the treatment of benzaldehyde with a strong sulfonating agent like fuming sulfuric acid (oleum). The aldehyde group is a meta-directing deactivator, which favors the formation of the 3-substituted product. Careful control of the reaction temperature is crucial to prevent side reactions, such as oxidation of the aldehyde group.[5]

Representative Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 10.6 g (0.1 mol) of benzaldehyde to 0-5 °C using an ice-salt bath.

-

Addition of Oleum: Slowly add 40 mL of fuming sulfuric acid (20% SO₃) to the stirred benzaldehyde over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 3-4 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralization and Isolation: Neutralize the resulting solution with a saturated solution of sodium hydroxide (B78521) or sodium carbonate until the pH is approximately 7. The precipitated sodium sulfate (B86663) is removed by filtration. The filtrate containing the sodium salt of 3-formylbenzenesulfonic acid can be concentrated under reduced pressure to induce crystallization. The crude product can be recrystallized from a water/ethanol mixture to afford the purified 3-formylbenzenesulfonic acid sodium salt.

This method involves the selective oxidation of the methyl group of 3-methylbenzenesulfonic acid (or its sodium salt) to an aldehyde. This approach can be challenging due to the potential for over-oxidation to the corresponding carboxylic acid. The choice of oxidizing agent and reaction conditions is critical for achieving a good yield of the desired aldehyde.

Conceptual Protocol:

-

Starting Material: Sodium 3-methylbenzenesulfonate.

-

Oxidizing Agent: A mild oxidizing agent, such as manganese dioxide (MnO₂) or a carefully controlled reaction with potassium permanganate (B83412) (KMnO₄) under neutral or slightly acidic conditions, could potentially be employed.

-

Reaction Conditions: The reaction would likely be carried out in an aqueous medium at a controlled temperature to minimize over-oxidation.

-

Work-up and Purification: After the reaction, the manganese dioxide would be filtered off. The aqueous solution would then be treated to isolate the sodium 3-formylbenzenesulfonate, potentially through crystallization or chromatographic techniques.

This synthetic strategy involves the displacement of a halide from an activated aromatic ring by a sulfite (B76179) or bisulfite salt. For the synthesis of 3-formylbenzenesulfonic acid sodium salt, a suitable starting material would be a 3-halobenzaldehyde, such as 3-chlorobenzaldehyde (B42229) or 3-bromobenzaldehyde. The electron-withdrawing nature of the aldehyde group facilitates the nucleophilic attack by the sulfite ion.

Representative Protocol (based on analogous reactions for the ortho-isomer):

-

Reaction Setup: In a pressure vessel, combine 14.05 g (0.1 mol) of 3-chlorobenzaldehyde, 13.86 g (0.11 mol) of sodium sulfite, and 100 mL of water. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, may be added to improve the reaction rate.

-

Reaction: Seal the vessel and heat the mixture to 150-170 °C with stirring for 10-12 hours. The pressure inside the vessel will increase during the reaction.

-

Work-up: After cooling the reaction mixture to room temperature, vent the vessel. Filter the reaction mixture to remove any unreacted starting material or inorganic salts.

-

Isolation: The aqueous filtrate containing the product can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield pure 3-formylbenzenesulfonic acid sodium salt.

Chemical Reactivity and Applications

3-Formylbenzenesulfonic acid sodium salt possesses two reactive functional groups, making it a valuable intermediate in organic synthesis.

-

Aldehyde Group: The formyl group can undergo a variety of reactions typical of aldehydes, including:

-

Oxidation: Can be oxidized to a carboxylic acid (3-carboxybenzenesulfonic acid).[3]

-

Reduction: Can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.[3]

-

Condensation Reactions: Reacts with amines to form Schiff bases, and with active methylene (B1212753) compounds in reactions such as the Knoevenagel condensation.

-

-

Sulfonate Group: The sulfonic acid group is a strong acid and is typically present as its sodium salt. It imparts high water solubility to the molecule. While generally stable, the sulfonate group can be replaced under harsh conditions through nucleophilic aromatic substitution.

The bifunctional nature of this compound makes it a useful building block in the synthesis of:

-

Pharmaceuticals: The sulfonate group can improve the pharmacokinetic properties of drug candidates, while the aldehyde can be used for covalent modification or as a precursor to other functional groups. It has been used to prepare sulfonamides as HDAC inhibitors.[4]

-

Dyes and Fluorescent Whitening Agents: It serves as an intermediate in the production of various dyes.[3]

-

Polymers and Materials Science: It can be incorporated into polymers to introduce functionality and improve properties such as ion conductivity.[3]

Signaling Pathways

Currently, there is no specific information available in the public domain linking 3-Formylbenzenesulfonic acid sodium salt to any particular signaling pathways. Its utility in drug development is primarily as a synthetic intermediate rather than a modulator of specific biological pathways.

Conclusion

References

- 1. Sodium;3-formylbenzenesulfonic acid | C7H6NaO4S+ | CID 24180900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium 3-formylbenzenesulfonate | C7H5NaO4S | CID 23690338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Formylbenzenesulfonic acid sodium [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. 3-Formylbenzenesulfonic Acid | High-Purity Reagent [benchchem.com]

In-Depth Technical Guide on the Theoretical Calculations of 3-Formylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Methodology: A Computational Approach

Density Functional Theory (DFT) is the most common and effective computational method for investigating the electronic structure and properties of molecules like 3-formylbenzenesulfonic acid.[1] This approach allows for the accurate calculation of various molecular parameters that are essential for predicting the behavior and characteristics of the compound.

A typical computational workflow for studying 3-formylbenzenesulfonic acid would involve the following steps:

Caption: A typical workflow for the theoretical investigation of 3-Formylbenzenesulfonic acid using DFT.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from DFT calculations on 3-formylbenzenesulfonic acid. The values presented here are hypothetical and serve as an illustration of how the data would be structured for comparative analysis.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |

| C-S | ~1.77 | |

| S=O | ~1.45 | |

| S-OH | ~1.63 | |

| C-C(formyl) | ~1.49 | |

| C=O (formyl) | ~1.22 | |

| C-H (aromatic) | ~1.08 | |

| C-H (formyl) | ~1.11 | |

| Bond Angles (°) | C-S-O | ~106 |

| O=S=O | ~120 | |

| C-C-S | ~120 | |

| C-C-C(formyl) | ~120 | |

| C-C=O | ~124 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Sulfonic Acid | ~3500 |

| C-H stretch (aromatic) | Benzene (B151609) Ring | ~3100 - 3000 |

| C-H stretch (aldehyde) | Formyl Group | ~2850, ~2750 |

| C=O stretch | Formyl Group | ~1700 |

| C=C stretch (aromatic) | Benzene Ring | ~1600 - 1450 |

| S=O stretch (asymmetric) | Sulfonic Acid | ~1350 |

| S=O stretch (symmetric) | Sulfonic Acid | ~1170 |

| C-S stretch | ~700 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Gap (eV) | - |

| Dipole Moment (Debye) | - |

| Molecular Electrostatic Potential (MEP) | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 3-formylbenzenesulfonic acid are crucial for validating theoretical predictions.

Synthesis Protocol: Direct Sulfonation of Benzaldehyde (B42025)

A common method for the synthesis of 3-formylbenzenesulfonic acid is the direct sulfonation of benzaldehyde.[1]

Materials:

-

Benzaldehyde

-

Fuming sulfuric acid (oleum)

-

Ice bath

-

Sodium chloride

-

Sodium hydroxide (B78521)

Procedure:

-

Cool the fuming sulfuric acid in an ice bath.

-

Slowly add benzaldehyde to the cooled fuming sulfuric acid with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the solution with a sodium hydroxide solution.

-

The sodium salt of 3-formylbenzenesulfonic acid can be salted out by adding sodium chloride.

-

The precipitate is then filtered, washed, and can be further purified by recrystallization.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to identify the different types of protons in the molecule. The aldehyde proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.[1]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Distinct signals are expected for the carbonyl carbon, the aromatic carbons attached to the substituents, and the other aromatic carbons.

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for the O-H of the sulfonic acid, the C=O of the aldehyde, and the S=O of the sulfonyl group are expected.

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, confirming the molecular formula C₇H₆O₄S.[1]

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of 3-formylbenzenesulfonic acid with atom numbering, which is essential for discussing specific atoms in theoretical calculations.

Caption: Molecular structure of 3-Formylbenzenesulfonic acid with atom numbering.

Conclusion

This technical guide has outlined the theoretical and experimental framework for the comprehensive study of 3-formylbenzenesulfonic acid. While a dedicated computational research paper with exhaustive quantitative data is currently unavailable, the methodologies described herein, based on established practices for similar molecules, provide a robust roadmap for future research. The combination of DFT calculations with experimental validation through synthesis and spectroscopic characterization will be instrumental in fully elucidating the molecular properties of 3-FBSA, thereby enabling its more effective utilization in scientific and industrial applications.

References

An In-depth Technical Guide to Benzaldehyde-3-sulfonic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzaldehyde-3-sulfonic acid (also known as 3-formylbenzenesulfonic acid), a key aromatic intermediate. The document details its historical discovery, various synthetic routes with experimental protocols, and its physicochemical and spectroscopic properties. Furthermore, it explores the applications of this compound, particularly its role as a versatile building block in the synthesis of dyes, and as an intermediate in the development of pharmaceutical agents.

Introduction

Benzaldehyde-3-sulfonic acid is an organic compound featuring a benzene (B151609) ring substituted with an aldehyde group and a sulfonic acid group at the meta position. This bifunctional nature makes it a valuable intermediate in organic synthesis, lending itself to a variety of chemical transformations. The electron-withdrawing properties of both the aldehyde and sulfonic acid groups influence the reactivity of the aromatic ring, directing further electrophilic substitution to the 5-position. Its water solubility, a characteristic imparted by the sulfonic acid group, also offers advantages in certain reaction conditions. This guide aims to provide an in-depth resource for professionals in the chemical and pharmaceutical sciences, consolidating historical context with modern synthetic methods and characterization data.

History and Discovery

While a definitive first synthesis of benzaldehyde-3-sulfonic acid is not readily found in a singular publication, its discovery is rooted in the broader exploration of aromatic sulfonation in the mid-19th century. The foundational work on benzaldehyde (B42025) by Liebig and Wöhler in the 1830s paved the way for systematic investigations into its derivatives.[1][2] The development of sulfonation techniques for aromatic compounds in the following decades provided the chemical tools necessary for the synthesis of benzaldehyde sulfonic acids.

Early methods for the sulfonation of aromatic aldehydes are documented in German patents from the late 19th and early 20th centuries. These patents describe processes for the manufacture of sulfo-acids of aromatic aldehydes, including the sulfonation of benzaldehyde itself and the transformation of chlorinated benzaldehydes. This indicates that by this period, the synthesis of benzaldehyde sulfonic acids was established on an industrial scale, primarily for the production of dyes.

Physicochemical Properties

Benzaldehyde-3-sulfonic acid is typically a white to pale yellow crystalline solid that is soluble in water. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄S | [3] |

| Molecular Weight | 186.19 g/mol | [3] |

| CAS Number | 98-45-3 | [3] |

| Appearance | White to pale yellow crystalline solid | |

| Solubility | Soluble in water | |

| pKa (predicted) | -0.88 ± 0.18 | |

| Topological Polar Surface Area | 79.8 Ų | [3] |

| XLogP3-AA | 0.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 |

Spectroscopic Data

The structural elucidation of benzaldehyde-3-sulfonic acid is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.